Fusarin X

Description

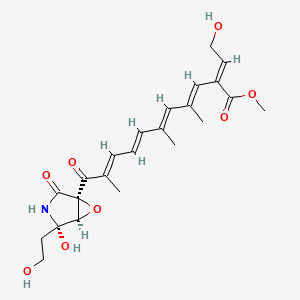

Structure

3D Structure

Properties

CAS No. |

145569-98-8 |

|---|---|

Molecular Formula |

C10H13NS |

Synonyms |

fusarin X |

Origin of Product |

United States |

Fungal Producers and Ecological Distribution of Fusarin X

Fusarin X (FX) is classified as a trichothecene (B1219388) mycotoxin, a group of secondary metabolites predominantly synthesized by fungi of the Fusarium genus. These fungi are ubiquitous soil inhabitants, demonstrating remarkable adaptability to a wide range of ecological environments.

Fusarium species exhibit diverse ecological roles, existing as saprophytes, endophytes, and significant plant pathogens. As saprophytes, they play a crucial role in degrading organic matter, including lignin (B12514952) and complex carbohydrates found in soil debris. Many Fusarium strains are pervasive plant endophytes, capable of colonizing plant roots, and in some instances, they may even contribute to plant protection or disease suppression. However, numerous strains within the Fusarium oxysporum complex, for example, are well-known soil-borne pathogens of plants, particularly in agricultural settings, causing diseases in economically important crop plants. The genus Fusarium is characterized by fast-growing, often brightly colored colonies, producing fusiform, curved, multiseptate macroconidia.

The production of mycotoxins, including this compound and other trichothecenes, by Fusarium species is a notable aspect of their ecology, impacting food and feed safety if they enter the food chain.

Geographical Distribution Patterns of Fusarin Producing Fungi

Fusarium species, the primary producers of Fusarin X, exhibit a worldwide distribution, found in nearly all regions from Arctic tundras and subantarctic areas to tropical rainforests. Their prevalence is influenced by environmental factors such as temperature, humidity, and soil conditions.

While some Fusarium species, such as F. oxysporum, have a cosmopolitan distribution, others show more restricted geographical patterns. For instance, F. sambucinum tends to be prevalent in cold climatic and alpine zones, whereas F. oxysporum f. sp. cubense is more commonly found in tropical and subtropical regions.

Detailed research findings illustrate regional variations in the distribution of Fusarium species. In South Africa, studies on diseased wheat heads identified a diverse range of Fusarium species complexes across different provinces. The Northern Cape, for example, displayed the highest species diversity with 16 Fusarium species from seven species complexes. The Fusarium graminearum species complex (FGSC) was found to be predominant in irrigation regions of South Africa.

Similarly, in Poland, the prevalence of Fusarium species in winter wheat grain varies with climatic regions. Warmer areas, such as Sulejów and Tomaszów Bolesławicki, showed a predominance of F. graminearum, while cooler regions, like Ruska Wieś, were characterized by species typical of cold climates, including Fusarium poae and Fusarium avenaceum/F. tricinctum. These distribution patterns are often correlated with local microclimates, with Fusarium spores and genetic abundances being higher in more humid and colder under-canopy conditions.

The following table summarizes the geographical distribution of some key Fusarium species mentioned, highlighting their varied global presence:

| Fusarium Species/Complex | Typical Geographical Distribution | Ecological Notes |

| Fusarium oxysporum | Cosmopolitan (worldwide) | Ubiquitous soil inhabitant, saprophyte, endophyte, plant pathogen |

| Fusarium sambucinum | Cold climatic and alpine zones | Mycotoxin producer |

| Fusarium oxysporum f. sp. cubense | Tropical and subtropical regions (e.g., India) | Pathogen of banana plants |

| Fusarium graminearum species complex (FGSC) | Worldwide, prevalent in warmer agricultural regions (e.g., South African irrigation regions, warmer regions of Poland) | Major cause of Fusarium head blight in cereals, significant mycotoxin producer |

| Fusarium poae | Worldwide, prevalent in cooler regions (e.g., Northeastern Poland) | Mycotoxin producer |

| Fusarium avenaceum/F. tricinctum | Worldwide, prevalent in cooler regions (e.g., Northeastern Poland) | Mycotoxin producer, prevalence affected by temperature and humidity |

Advanced Methodologies for Fusarin Research and Analysis

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental for determining the molecular structure and confirming the identity of chemical compounds like Fusarin X. These techniques provide detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fusarins, offering detailed insights into the proton and carbon frameworks of these molecules. Both proton (¹H) and carbon-13 (¹³C) NMR spectra are extensively used to assign specific atoms within the fusarin structure. For instance, studies on new fusarin derivatives, such as Fusarin X1, have utilized NMR data (including ¹H and ¹³C NMR) to determine their intricate structures. The application of high-field NMR spectroscopy has been instrumental in defining the substitution patterns and relative configurations of moieties within fusarins, as demonstrated in the structural assignment of fusarin C. NMR spectroscopy is also employed for the general identification and quantification of fusarins, including Fusarin A.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical technique for the accurate determination of the molecular formula and exact mass of fusarins, aiding significantly in their identification. For this compound (CAS 145569-98-8), HRESIMS has been used to determine its exact mass as 447.18931688, corresponding to the molecular formula C₂₃H₂₉NO₈. This high level of mass accuracy is vital for distinguishing between compounds with similar nominal masses but different elemental compositions. HRESIMS has also been successfully applied in the characterization of other fusarin derivatives, providing precise molecular formula assignments for newly isolated compounds. For example, HRESIMS data allowed the assignment of molecular formulas such as C₂₁H₂₇NO₆ (m/z 390.1912 [M + H]⁺) for a new fusarin derivative and C₂₀H₂₅NO₆ (m/z 347.1609 [M − H]⁻) for another. Similarly, Fusarin G (C₉H₁₁O₄) and Fusarin H (C₉H₁₄O₄) molecular formulas were determined by HRESIMS.

Table 1: HRESIMS Data for Select Fusarin Compounds

| Compound Name | Molecular Formula | Exact Mass (Calculated/Observed) | Reference |

| This compound | C₂₃H₂₉NO₈ | 447.18931688 (Observed) | |

| New Fusarin Derivative (Compound 1) | C₂₁H₂₇NO₆ | 389.1911 (Calculated) / 390.1912 [M+H]⁺ (Observed) | |

| New Fusarin Derivative (Compound 2) | C₂₀H₂₅NO₆ | 374.1609 (Calculated) / 347.1609 [M-H]⁻ (Observed) | |

| Fusarin G | C₉H₁₁O₄ | Not specified (Molecular formula by HRESIMS) | |

| Fusarin H | C₉H₁₄O₄ | Not specified (Molecular formula by HRESIMS) |

X-ray crystallography is the definitive method for determining the absolute configuration of complex organic molecules, including fusarins. This technique provides a three-dimensional picture of the electron density within a crystal, allowing for the precise positioning of atoms and the determination of chemical bonds and stereochemistry. While direct X-ray crystallographic data for this compound itself are not explicitly detailed in the provided search results, the utility of this method for related fusarins is well-established. For example, X-ray crystallography was crucial in defining the substitution pattern and relative configuration of the 2-pyrrolidone moiety in fusarin C. Similarly, the absolute configuration of Fusarin G was determined using X-ray crystal structure analysis, with an ORTEP representation illustrating its structure. This demonstrates the indispensable role of X-ray crystallography in confirming the stereochemical details of fusarin compounds.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in Compound Identification

Chromatographic Separation and Detection Approaches

Chromatographic techniques are essential for the separation of fusarins from complex biological or environmental matrices and for their subsequent detection and quantification. These methods are often coupled with spectroscopic detectors to enhance specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS/MS) detection is a widely used and highly effective approach for the analysis of fusarins. HPLC provides excellent separation capabilities, allowing for the resolution of individual fusarin compounds from mixtures, including various isomers. PDA detection offers valuable information about the UV-Vis absorption characteristics of the separated compounds, which can aid in their identification and purity assessment. Studies have shown that reverse-phase HPLC-PDA chromatograms can be used to monitor fusarins, with spectra of certain peaks being consistent with this compound and fusarin C, indicating similar chromophores.

The coupling with tandem mass spectrometry (MS/MS) provides enhanced specificity and sensitivity, enabling the identification and quantification of fusarins even at low concentrations in complex samples. HPLC-MS/MS methods are commonly employed for the simultaneous determination of various mycotoxins, including fusarenon-X, in feedstuffs and other matrices. This combined approach is particularly useful for analyzing fusarins due to their potential instability and the presence of multiple isomers, allowing for robust and reliable detection.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is another powerful analytical technique utilized for the analysis of fusarins, particularly in complex mixtures where volatile or semi-volatile compounds are of interest. GC-MS/MS offers high separation efficiency and sensitive detection, making it suitable for both qualitative and quantitative analysis of mycotoxins produced by Fusarium species.

A method for the qualitative and quantitative analysis of Fusarium mycotoxins, including fusarenon-X (FX), by GC-MS has been developed. This method allowed the analysis of FX without chemical derivatization using an on-column injection technique. While recoveries for FX were reported at 46.0% in barley, this technique remains valuable for its ability to analyze multiple trichothecenes simultaneously in various matrices. GC-MS has also been used to identify secondary metabolites of Fusarium oxysporum in culture media, demonstrating its utility in fungal metabolite profiling. The high selectivity and low detection limits offered by GC-MS/MS contribute to its excellent analytical performance for mycotoxin analysis in complex samples.

High-Performance Liquid Chromatography (HPLC) Coupled with Photodiode Array (PDA) and Mass Spectrometry (MS/MS) Detection

Immunological Assays in Fusarin Detection and Research

Immunological assays play a crucial role in the detection and research of fusarins, offering sensitive and specific methods for identifying these mycotoxins in various matrices. These assays leverage the highly specific binding between antibodies and their target antigens, enabling the detection of fusarins even at low concentrations. A widely employed immunological technique for fusarin detection is the enzyme-linked immunosorbent assay (ELISA), particularly the competitive indirect ELISA (CI-ELISA) format .

The principle behind CI-ELISA for fusarins involves competition between free fusarin molecules in a sample and immobilized fusarin conjugates for a limited number of specific antibodies . The amount of bound antibody is inversely proportional to the concentration of fusarin in the sample. This method offers advantages such as high throughput, relatively rapid analysis, and good sensitivity, making it suitable for screening large numbers of samples. Immunological assays have been developed not only for specific mycotoxins like fusarins but also for the detection of Fusarium species themselves in food and agricultural products, demonstrating their versatility in fungal contamination assessment.

Development and Research Applications of Monoclonal Antibodies for Fusarins

The development of monoclonal antibodies (mAbs) has significantly advanced the field of fusarin detection and research. Monoclonal antibodies offer superior specificity and consistency compared to polyclonal antibodies, which is critical for accurate and reliable assay performance. For fusarins, the process typically involves immunizing an animal, such as a mouse, with a fusarin conjugate to elicit an immune response. For instance, Fusarin C conjugated to ovalbumin (FU-OVA) has been successfully used as an immunogen to produce fusarin-specific antibodies . The spleen cells from immunized mice are then fused with myeloma cells to create hybridomas, which are capable of producing specific monoclonal antibodies indefinitely.

In a notable study, seven monoclonal antibodies were developed for the detection of fusarins A and C . These antibodies were subsequently characterized for their sensitivity and cross-reactivity using competitive indirect ELISA (CI-ELISA) . The concentrations of Fusarin C required to inhibit color development by 50% (IC50) varied among the different antibody clones, indicating varying sensitivities . Clones 1-38, 1-30, and 1-5 demonstrated particularly sensitive responses to Fusarin C, with IC50 values ranging from 1.0 to 3.6 ng ml⁻¹ .

Furthermore, these monoclonal antibodies exhibited varying degrees of cross-reactivity with Fusarin A, suggesting that some antibodies possess a broader recognition profile for the fusarin chemical structure . For example, cross-reactivity with Fusarin A relative to Fusarin C (set at 100%) ranged from 41.1% to 174.0% across the different clones . The limits of detection (LOD) for Fusarin C in buffer were reported as low as 0.24 ng ml⁻¹ for clone 1-38, and for Fusarin A, LODs were as low as 0.43 ng ml⁻¹ for clones 1-38 and 1-30. These findings highlight the potential of these antibodies for sensitive detection of fusarins in relevant applications, such as food safety .

The research applications of these developed monoclonal antibodies extend to various areas, including the creation of diagnostic tools for monitoring fusarin contamination in agricultural products, serving as research reagents for studying fusarin biosynthesis and metabolism, and potentially integrating into biosensor platforms for real-time detection . The sensitivity and specificity achieved with these antibodies make them valuable components in advanced methodologies for fusarin research and analysis.

Response of Monoclonal Antibodies to Fusarins A and C in CI-ELISA

| Monoclonal Antibody Clone | IC50 for Fusarin C (ng/ml) | Cross-Reactivity with Fusarin A (%) |

| 1-38 | 1.0 | 44.8 |

| 1-30 | 2.0 | 51.4 |

| 1-5 | 3.6 | 41.1 |

| 1-7 | 23.4 | 174.0 |

| 1-43 | 28.9 | 62.6 |

| 1-25 | 31.4 | 78.2 |

| 1-21 | 66.7 | 98.0 |

Biological Activities and Mechanistic Insights of Fusarins Non Human / Non Clinical Focus

Impacts on Microbial Systems

Research into the specific impacts of Fusarin X on microbial systems, including detailed antibacterial and antifungal activities, is not extensively documented in the provided literature. While the broader genus Fusarium is known to produce a diverse array of secondary metabolites exhibiting various antimicrobial properties, direct experimental data focusing solely on this compound's effects on bacteria or fungi are limited.

Research into Antibacterial Activities

Although Fusarium species and their extracts have demonstrated antibacterial activities against various bacterial strains, including both Gram-positive and Gram-negative bacteria, specific research findings detailing the antibacterial efficacy of this compound itself are not available in the examined scientific literature.

Investigation of Antifungal Activities

Similarly, while many Fusarium-derived compounds and extracts exhibit antifungal properties against a range of fungal pathogens, dedicated investigations into the antifungal activities of this compound are not explicitly detailed in the current body of research. The broader context of Fusarium secondary metabolites includes compounds with inhibitory effects on fungal growth and development.

Role in Plant-Fungal Interactions and Phytotoxicity

This compound is produced by Fusarium verticillioides, a significant plant pathogenic fungus. This fungus is known to cause diseases in various crops, including corn, sorghum, and cotton, leading to substantial yield losses. While Fusarium species produce numerous mycotoxins that contribute to their pathogenicity and exhibit phytotoxic effects, the specific role of this compound in these interactions remains to be fully elucidated in the provided research.

Contribution to Plant Pathogenesis and Disease Development

Fusarium verticillioides is a well-recognized plant pathogen that employs various strategies, including the production of secondary metabolites, to infect host plants and cause diseases such as root and stem rot, vascular wilt, and fruit rot. this compound has been detected in cultures of F. verticillioides alongside other fusarins. However, direct evidence specifically detailing this compound's individual contribution to the mechanisms of plant pathogenesis or the development of disease symptoms is not explicitly available in the current literature. The broader class of Fusarium mycotoxins, such as fusaric acid, are known non-specific phytotoxins that play a role in disease development by disrupting plant cell functions.

Modulation of Plant Cellular and Developmental Processes

Specific information on how this compound directly modulates plant cellular and developmental processes is not detailed in the provided research. Other phytotoxic metabolites produced by Fusarium species have been observed to induce morphological, physiological, and metabolic effects in plants, including necrosis, chlorosis, growth inhibition, wilting, and inhibition of seed germination.

In Vitro Cellular and Biochemical Studies (Non-Human Cell Lines / Models)

Limited but significant in vitro cellular and biochemical studies on this compound have been reported, primarily in the context of its relationship with other fusarins. This compound (FX) has been identified as a metabolite of Fusarin C (FC). In an in vitro metabolic activation system utilizing microsomal mixtures derived from phenobarbital-induced rat livers, this compound was isolated and its chemical structure identified. In this system, this compound was found to be 60 times more mutagenic than its precursor, Fusarin C, when assessed using the Ames test. This increased mutagenicity is attributed to hydroxylation occurring at the 1-position of Fusarin C.

Mechanisms of Enzyme Inhibition

While fusarin derivatives have been explored for various biological activities, direct evidence specifically detailing the mechanisms by which this compound inhibits enzymes such as DNA Polymerases or DNA Topoisomerase II is not extensively reported in the current literature.

Although some fusarin derivatives have shown inhibitory activities against various kinases, such as PFKFB3 and PI3K, specific data on this compound's direct inhibitory effects on DNA polymerases or DNA topoisomerase II were not identified in the provided research findings.

Modulation of Cellular Growth and Cell Cycle Progression in Model Systems

This compound has been investigated for its effects on cellular growth and cell cycle progression in various model systems, particularly in the context of its genotoxic potential. Studies utilizing eukaryotic, whole-organism test systems, such as Vicia faba var. minor and Pisum sativum, have demonstrated the genotoxic activity of this compound (FUS-X).

In these plant cell models, exposure to this compound at concentrations ranging from 1 to 20 µg/mL resulted in several significant cellular effects:

Prevention of Proliferating Cells from Entering Mitosis: this compound interfered with the normal progression of proliferating cells into the mitotic phase of the cell cycle.

Induction of Mitotic Alterations: The compound caused observable alterations during mitosis, indicating disruption of the cell division process.

Cytotoxicity: Beyond cell cycle modulation, this compound also exhibited cytotoxic effects on the plant cells.

These findings suggest that this compound can significantly modulate cellular growth and disrupt cell cycle progression in non-human model systems, pointing towards its interference with fundamental cellular processes.

Investigation of Mutagenic Potential at a Molecular Level

This compound is recognized as a potent direct-acting mutagen, particularly evidenced in the Ames test . Its mutagenic activity is notably higher than that of its precursor, fusarin C. In comparative studies, this compound (FX) was found to be approximately 60 times more mutagenic than fusarin C (FC) in the Ames test . Another metabolite, fusarin Z (FZ), showed even higher mutagenicity, being 500 times more potent than fusarin C . Both this compound and fusarin Z are formed from fusarin C through hydroxylation at the 1-position .

The mutagenicity of fusarins, including fusarin C, is closely linked to specific structural features. The presence of a C-13/C-14 epoxide group in fusarin C is considered necessary for its mutagenicity, although an additional metabolic step is required for its ultimate mutagenic effect . Furthermore, the pentaene side-chain is also crucial for the observed mutagenic properties .

The comparative mutagenic potencies are summarized in the table below:

| Compound | Relative Mutagenic Potency (vs. Fusarin C) | Test System | Reference |

| Fusarin C | 1 | Ames test | |

| This compound | 60 | Ames test | |

| Fusarin Z | 500 | Ames test |

Interactions with Cellular Macromolecules (e.g., DNA, Proteins)

The interaction of fusarin compounds with cellular macromolecules such as DNA and proteins is a key area of investigation for understanding their biological mechanisms. For this compound, direct and detailed molecular-level interactions with DNA or specific proteins are not extensively documented in the provided search results.

However, studies on related fusarin analogs, such as NG39x compounds, have indicated that their antiproliferative effects in human cell cultures involve the impairment of nucleic acid biosynthesis integrity. Nevertheless, it has not been definitively established whether these compounds directly interact with DNA or RNA, or if their action is mediated through interactions with specific proteins .

Regarding fusarin C, the parent compound of this compound, research has explored its interactions with macromolecules. For instance, fusarin C was shown to be genotoxic with microsomal activation . While fusarin C itself was not found to be responsible for the formation of a unique DNA adduct detected in Fusarium verticillioides culture extracts , other studies suggest that fusarin C may interact with cytochrome P-450, similar to aniline (B41778) . Additionally, glutathione (B108866) (GSH) is known to interact both chemically and enzymatically with fusarin C, a process considered an important deactivation step that might explain the observed lack of carcinogenicity of fusarin C in rats .

These findings highlight that while direct molecular interactions of this compound with DNA or proteins require further elucidation, related fusarins exhibit diverse interactions with cellular components and metabolic pathways, contributing to their biological effects.

Ecological and Evolutionary Aspects of Fusarin Production

Role of Fusarins in Fungal Niche Adaptation and Interspecies Competition

Fusarins, like other fungal secondary metabolites (SMs), are not considered essential for the direct survival of the fungus but function as fitness factors, contributing to host infection, interspecies competition, and defense against predators . Fusarium species are highly adaptable and can colonize a wide range of habitats, including tropical and temperate regions, making them devastating plant pathogens .

As hemibiotrophic pathogens, Fusarium species initially colonize hosts biotrophically before transitioning to a necrotrophic stage, during which they produce toxins and enzymes to manipulate host secondary metabolic pathways for establishment and nutrient uptake . The production of mycotoxins, including fusarins, is part of the fungal adaptation to stressing environments . While the precise role of fusarins in the ecology of Fusarium is not fully clear, they exhibit varying levels of toxicity to plants and animals . Some studies suggest that mycotoxins can act as signaling molecules, modulating host responses and promoting successful colonization .

In the context of interspecies competition, secondary metabolites can provide protection against other microbes, helping the producing fungus to secure its environmental niche . Although specific direct evidence for fusarins acting as competitive agents against other fungal species was not prominently detailed in the search results, the general principle applies to fungal secondary metabolites. For instance, other Fusarium mycotoxins like fusaric acid have been shown to exhibit antagonistic effects against biocontrol bacteria, reducing bacterial colonization and suggesting an antibiotic role in in planta competition . The production of fusarins occurs across a broad range of Fusarium species, including those within the Gibberella fujikuroi species complex (GFSC) and trichothecene-producing species, indicating their widespread involvement in Fusarium biology .

Chemical Ecology and Signaling Roles of Fusarins in Natural Environments

The synthesis of fusarins in Fusarium species, such as F. fujikuroi, is highly responsive to various environmental signals, including nitrogen availability, pH, and light . For instance, fusarin synthesis is downregulated by nitrogen starvation . The fus genes are expressed under acidic pH conditions, although their expression is not regulated by the PacC transcription factor .

While the fusarin gene cluster lacks a specific regulator gene, its expression is presumably connected to different regulatory networks involving global regulators . Research indicates that proteins involved in carotenoid regulation (CarS), light detection (WcoA, a White Collar photoreceptor), and cAMP signaling (AcyA, adenylate cyclase) positively regulate fusarin synthesis, especially WcoA and AcyA . This links light regulation to cAMP signaling, and in most cases, there is a correspondence between fusarin production and fus1 mRNA levels, suggesting regulation primarily at the transcriptional level . The velvet protein Vel1 also plays a role in fusarin regulation, with its deletion leading to reduced fusarin production .

The biological function of fusarins in natural environments is still under investigation . However, as secondary metabolites, they are thought to contribute to the fungus's ability to counteract competitor microorganisms or play a role in the natural infection process . Fungal secondary metabolites, including those produced by Fusarium species, are involved in disrupting quorum sensing in bacteria . While fusaric acid is known to act as a quorum quencher and inhibit the production of antimicrobial metabolites by bacteria, the specific signaling roles of fusarins themselves in inter-kingdom or intra-kingdom communication are less extensively documented in the provided search results . Nevertheless, the regulation of their biosynthesis by environmental cues strongly suggests their involvement in the fungus's adaptive responses to its ecological surroundings.

Q & A

Basic Research Questions

Q. What are the primary methodologies for detecting Fusarin X in biological samples, and how do they differ in sensitivity?

- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) for high sensitivity and specificity in complex matrices like fungal cultures or contaminated crops. Enzyme-linked immunosorbent assays (ELISA) are cost-effective for preliminary screening but lack resolution for structural analogs .

- Experimental Design : Validate detection limits via spiked recovery experiments in relevant matrices. Compare inter-laboratory reproducibility using standardized reference materials.

Q. How is this compound synthesized in fungal systems, and what are the key enzymatic pathways involved?

- Methodology : Employ gene knockout studies in Fusarium species to identify polyketide synthase (PKS) genes critical for biosynthesis. Metabolomic profiling via NMR or HRMS tracks intermediate compounds .

- Data Interpretation : Cross-reference genomic data with metabolite profiles to map biosynthetic pathways. Use phylogenetic analysis to compare PKS gene clusters across fungal strains.

Q. What are the established mechanisms of this compound toxicity in mammalian cells?

- Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT or lactate dehydrogenase assays) using human cell lines. Pair with transcriptomic analysis (RNA-seq) to identify dysregulated pathways, such as oxidative stress or DNA damage responses .

- Limitations : Differentiate between direct toxicity and secondary effects by using sub-lethal doses and time-course experiments.

Advanced Research Questions

Q. How can contradictory data on this compound’s carcinogenic potential be resolved across studies?

- Methodology : Perform meta-analysis of existing in vivo studies, focusing on dose-response relationships, exposure duration, and model organisms. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design targeted follow-up experiments .

- Data Contradiction Analysis : Evaluate confounding variables (e.g., purity of this compound isolates, presence of co-occurring mycotoxins) using orthogonal analytical methods like HPLC-DAD vs. LC-MS/MS .

Q. What computational models predict this compound’s interaction with cellular targets, and how can they guide experimental validation?

- Methodology : Use molecular docking simulations (e.g., AutoDock Vina) to identify binding affinities with putative targets like DNA topoisomerases. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Integration with Experiments : Prioritize high-score targets for in vitro inhibition assays and correlate computational data with kinetic parameters (e.g., IC₅₀ values).

Q. How do epigenetic modifications influence this compound biosynthesis in response to environmental stressors?

- Methodology : Profile histone acetylation or DNA methylation patterns in Fusarium under stress (e.g., nutrient limitation) using ChIP-seq or bisulfite sequencing. Correlate epigenetic changes with this compound yield quantified via LC-MS .

- Experimental Controls : Include untreated fungal cultures and use chromatin-modifying inhibitors to establish causality.

Methodological Best Practices

- Structural Validation : For novel this compound analogs, combine HRMS, ¹H/¹³C NMR, and X-ray crystallography. Report purity via HPLC (>95%) and elemental analysis .

- Reproducibility : Document experimental parameters (e.g., solvent ratios, incubation temperatures) in supplemental materials. Use IUPAC nomenclature and reference spectral databases like PubChem .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and disclose animal ethics approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.